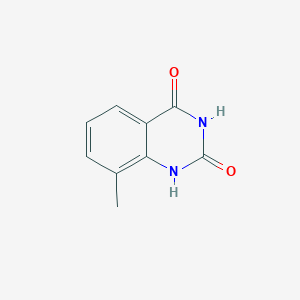

8-Methylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

8-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDHXKXFTSQIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318965 | |

| Record name | 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67449-23-4 | |

| Record name | 67449-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione, a significant heterocyclic compound with applications in medicinal chemistry and drug discovery. The document outlines the primary synthetic methodologies, presents quantitative data, and offers detailed experimental protocols. Visual diagrams of the synthetic pathways and experimental workflows are included to enhance understanding.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that are of considerable interest in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 8-methyl substituted analog, this compound, serves as a crucial scaffold for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this specific derivative.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of an appropriate anthranilic acid or aminobenzamide derivative. A prevalent and efficient method is the one-pot synthesis from 2-amino-3-methylbenzamide.

One-Pot Synthesis from 2-Amino-3-methylbenzamide

A highly effective method for the synthesis of this compound is the DMAP-catalyzed one-pot reaction of 2-amino-3-methylbenzamide with di-tert-butyl dicarbonate (Boc₂O). This approach is advantageous due to its simplicity and good yield.

Caption: One-pot synthesis of this compound.

Classical Synthesis from 2-Amino-3-methylbenzoic Acid

Another fundamental approach involves the reaction of 2-amino-3-methylbenzoic acid with a source of carbonyl groups, such as urea or phosgene derivatives, to facilitate the cyclization and formation of the quinazolinedione ring.

Caption: Classical synthesis via 2-Amino-3-methylbenzoic acid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on a reported procedure.

| Starting Material | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-3-methylbenzamide | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Reflux | 65 | [1] |

Experimental Protocols

Detailed Protocol for One-Pot Synthesis from 2-Amino-3-methylbenzamide

This protocol is based on the general procedure described in the literature for the synthesis of substituted quinazoline-2,4(1H,3H)-diones.[1]

Materials:

-

2-Amino-3-methylbenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.2 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 mmol) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.[1]

Characterization Data:

-

Appearance: White solid[1]

-

Melting Point: >250 °C[1]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H).[1]

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3.[1]

-

ESI-HRMS m/z: calculated for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0663.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound is well-documented, with the one-pot reaction from 2-amino-3-methylbenzamide offering an efficient and straightforward route. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The methodologies described can be adapted for the synthesis of other substituted quinazolinedione derivatives, furthering the exploration of their therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 8-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, synthesis protocols, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in the field.

Core Chemical Properties

This compound, with the chemical formula C₉H₈N₂O₂, is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold that has garnered significant attention for its diverse pharmacological activities.[1][2] The structural and chemical properties of the 8-methyl derivative are summarized below.

Physicochemical Data

Quantitative data for this compound are presented in the following table for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Melting Point | >250 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available for the 8-methyl derivative. The parent compound, quinazoline-2,4(1H,3H)-dione, is reported to be insoluble in water and soluble in alcohol. | |

| CAS Number | 67449-23-4 | [3] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H).[4]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3.[4]

Mass Spectrometry

-

ESI-HRMS: m/z calculated for C₉H₉N₂O₂ [M+H]⁺: 177.0659, found: 177.0663.[4]

Experimental Protocols

The synthesis of this compound can be achieved through various chemical routes. A representative experimental protocol is detailed below.

Synthesis of this compound

A common method for the synthesis of quinazoline-2,4-diones involves the cyclization of a substituted 2-aminobenzamide. The following is a general procedure:

General Procedure A:

-

To a solution of the respective 2-aminobenzamide (1.0 equiv) in anhydrous solvent, add a suitable cyclizing agent (e.g., di-tert-butyl dicarbonate) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).

-

Stir the reaction mixture at room temperature or under reflux for a specified period.

-

Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired quinazoline-2,4-dione.

For the specific synthesis of this compound, 2-amino-3-methylbenzamide would be the starting material. Following a general procedure, the reaction yielded a white solid with a 65% yield.[4]

Biological Activity and Signaling Pathways

Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively studied for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

A significant body of research indicates that quinazoline-2,4(1H,3H)-dione derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, the compounds interfere with critical cellular processes, leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics.

The logical relationship of this inhibitory action is depicted in the following diagram:

Experimental Workflow for Antibacterial Activity Screening

The evaluation of the antibacterial potential of compounds like this compound typically follows a standardized workflow.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this and related compounds, ultimately contributing to the development of new therapeutic agents.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 8-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to biologically active quinazoline derivatives, understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems and for the design of new therapeutic agents.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| Melting Point | >250 °C | ACS Omega[2] |

| Boiling Point | No experimental data available | N/A |

| Solubility | No quantitative experimental data available. The parent compound, quinazoline-2,4(1H,3H)-dione, is described as soluble in alcohol and insoluble in water. | ChemBK[3] |

| pKa | No experimental data available | N/A |

| XLogP3 (Computed) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 0 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are not available in the current literature. However, standard methodologies for organic compounds can be applied.

Melting Point Determination (General Protocol)

The melting point of this compound was determined to be above 250 °C[2]. A general and widely accepted method for determining the melting point of a solid organic compound is the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (General Protocol)

While quantitative solubility data for this compound is not available, a general qualitative and semi-quantitative procedure to determine its solubility in various solvents is as follows.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetone)

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

A known mass of the compound (e.g., 1-5 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

-

For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination (General Protocol)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. While no experimental pKa has been reported for this compound, potentiometric titration or UV-Vis spectrophotometry are common methods for its determination.

Potentiometric Titration:

-

A solution of the compound in a suitable solvent (often a water-cosolvent mixture for poorly water-soluble compounds) is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa can be determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry:

-

A series of buffer solutions with known pH values are prepared.

-

A solution of the compound is prepared in each buffer.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

Changes in the absorbance at a specific wavelength corresponding to the ionized and unionized forms of the molecule are plotted against pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through a one-pot reaction from 2-amino-3-methylbenzamide. The following diagram illustrates the general workflow of this synthesis.

Signaling Pathways

Currently, there is no published research that specifically implicates this compound in any biological signaling pathways. While the parent compound, quinazoline-2,4(1H,3H)-dione, has been shown to modulate STAT3 and FOXO3a signaling in hepatocellular carcinoma cells, it is unknown if the 8-methyl derivative shares this activity[4]. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion

This guide provides the currently available data on the physical properties of this compound. While foundational information such as molecular weight and a high melting point are established, there are significant gaps in the experimental data, particularly for boiling point, quantitative solubility, and pKa. The provided general experimental protocols serve as a starting point for researchers aiming to characterize this compound further. The lack of information regarding its biological activity and involvement in signaling pathways highlights a key area for future investigation. Such studies will be instrumental in unlocking the potential of this compound and its derivatives in the field of drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Methylquinazoline-2,4(1H,3H)-dione

For Immediate Release

This whitepaper provides an in-depth technical guide on the structural elucidation of 8-Methylquinazoline-2,4(1H,3H)-dione, a significant heterocyclic compound within medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the spectroscopic data, experimental protocols, and logical workflow required to unequivocally confirm its molecular structure.

Molecular and Spectroscopic Overview

This compound (C₉H₈N₂O₂) is a derivative of quinazoline-2,4(1H,3H)-dione, a core scaffold found in numerous biologically active compounds.[1][2][3][4] The definitive identification of this molecule relies on a synergistic approach, employing multiple spectroscopic techniques to piece together its structural puzzle. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 176.17 g/mol .[5]

Chemical Structure

The foundational step in structure elucidation is proposing a candidate structure. Based on its nomenclature, this compound consists of a bicyclic quinazoline system with two keto groups at positions 2 and 4, and a methyl substituent at position 8.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Development of Quinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of molecules, with a focus on their potential as therapeutic agents.

Core Synthetic Strategies

The synthesis of the quinazoline-2,4(1H,3H)-dione core can be achieved through several reliable methods, primarily utilizing readily available starting materials such as anthranilic acid and isatoic anhydride.

One common and efficient approach involves the one-pot reaction of anthranilic acid derivatives with potassium cyanate to form urea intermediates, which then undergo cyclization to yield the desired quinazoline-2,4(1H,3H)-dione.[1][2] This method is often favored for its operational simplicity and good to excellent yields. Another widely used precursor is isatoic anhydride, which can react with various amines or urea to produce the quinazoline-2,4(1H,3H)-dione ring system.[3][4] The versatility of these methods allows for the introduction of a wide range of substituents at the N-1 and N-3 positions, enabling the exploration of structure-activity relationships (SAR).

Further functionalization of the quinazoline-2,4(1H,3H)-dione core, particularly at the nitrogen atoms, has led to the discovery of derivatives with enhanced biological profiles. For instance, N-alkylation with reagents like ethyl chloroacetate can be performed to introduce side chains that can be further modified.[5]

Key Biological Activities and Therapeutic Targets

Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated a remarkable diversity of pharmacological effects, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity: PARP-1/2 Inhibition

A significant area of research has focused on the development of quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[6][7] These enzymes play a crucial role in DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several studies have reported the design and synthesis of derivatives with impressive inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range against PARP-1 and PARP-2.[6][8][9] The binding mode of these inhibitors within the catalytic domain of PARP-1 has been elucidated through co-crystal structures, providing valuable insights for further optimization.[6]

Antibacterial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have also emerged as potential antibacterial agents.[5][10] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these derivatives is the inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinazoline-2,4(1H,3H)-dione derivatives from various studies, highlighting their potential as PARP inhibitors and antibacterial agents.

Table 1: PARP-1/2 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Compound 10 | PARP-1 | < 3.12 (as PF50 > 10) | MX-1 | < 3.12 | [6][7] |

| Compound 11 | PARP-1 | - | MX-1 | 3.02 | [6][7] |

| Compound 11a | PARP-1 | 467 | - | - | [8] |

| PARP-2 | 11.5 | - | - | [8] | |

| Cpd36 | PARP-1 | 0.94 | - | - | [9][11] |

| PARP-2 | 0.87 | - | - | [9][11] | |

| PARP-7 | 0.21 | - | - | [9][11] |

Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| Compound 13 | Staphylococcus aureus | 9 | - | [5] |

| Escherichia coli | 15 | 65 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the quinazoline-2,4(1H,3H)-dione core and a key N-substituted derivative, as well as a general protocol for evaluating anticancer activity.

Protocol 1: One-Pot Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve the desired anthranilic acid derivative in water.

-

Urea Formation: Add a solution of potassium cyanate dropwise to the stirred solution of the anthranilic acid derivative at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cyclization: Add sodium hydroxide (NaOH) portion-wise to the reaction mixture to induce cyclization.

-

Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid (HCl). The desired quinazoline-2,4(1H,3H)-dione will precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash with water, and dry to obtain the pure compound.

Protocol 2: Synthesis of Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate[5]

-

N-Alkylation: To a stirred solution of quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), add potassium carbonate (K2CO3).

-

Addition of Alkylating Agent: Add ethyl chloroacetate to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into ice water.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry to yield the desired product.

Protocol 3: General Workflow for In Vitro Anticancer Drug Screening[13][14][15]

-

Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (quinazoline-2,4(1H,3H)-dione derivatives) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT or resazurin assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of quinazoline-2,4(1H,3H)-dione derivatives.

Caption: PARP-1/2 Inhibition Signaling Pathway.

Caption: Canonical Wnt Signaling Pathway.

Caption: Experimental Workflow for Anticancer Drug Screening.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 8-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols for these analyses are provided to facilitate reproducibility. Additionally, this guide presents visualizations of the analytical workflow to offer a clear and concise understanding of the characterization process.

Introduction

This compound belongs to the quinazolinedione class of compounds, which are known for their diverse pharmacological activities.[1] The structural elucidation and purity assessment of such compounds are critical for their development as potential therapeutic agents. Spectroscopic techniques are fundamental to this process, providing unambiguous identification and characterization. This guide focuses on the primary spectroscopic methods used to analyze this compound.

Molecular Structure

The chemical structure of this compound is presented below:

IUPAC Name: 8-methyl-1H-quinazoline-2,4-dione[2] Molecular Formula: C₉H₈N₂O₂[2] Molecular Weight: 176.17 g/mol [2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 11.33 | brs | 1H | N-H | - |

| 10.39 | brs | 1H | N-H | - |

| 7.78–7.76 | m | 1H | Ar-H | - |

| 7.49–7.47 | m | 1H | Ar-H | - |

| 7.09 | t | 1H | Ar-H | 7.6 |

| 2.34 | s | 3H | -CH₃ | - |

brs = broad singlet, m = multiplet, t = triplet, s = singlet

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 163.0 | C=O |

| 150.6 | C=O |

| 139.3 | Ar-C |

| 136.1 | Ar-C |

| 124.8 | Ar-C |

| 124.2 | Ar-C |

| 122.1 | Ar-C |

| 114.6 | Ar-C |

| 17.3 | -CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition.

Table 3: ESI-HRMS Data for this compound [1]

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 177.0659 | 177.0663 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental IR and UV-Vis spectroscopic data for this compound were not available in the reviewed literature. However, the general spectral characteristics of the quinazoline-2,4(1H,3H)-dione scaffold can be inferred from related compounds.

-

Expected IR Absorptions: Quinazoline-2,4(1H,3H)-dione derivatives typically exhibit characteristic IR absorption bands. These include N-H stretching vibrations in the range of 3200-3400 cm⁻¹, C=O stretching vibrations for the dione functionality around 1650-1720 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.[3][4]

-

Expected UV-Vis Absorptions: The UV-Vis absorption spectra of quinazoline derivatives in a solvent like acetonitrile generally show two main absorption bands. A band at shorter wavelengths (around 240–300 nm) is attributed to π → π* transitions in the aromatic system, while a band at longer wavelengths (around 310–425 nm) is likely due to n → π* transitions.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinazolinedione derivatives.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 32 scans for an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: Approximately 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

High-Resolution Mass Spectrometry (ESI-HRMS)

This protocol describes the general procedure for obtaining ESI-HRMS data.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

-

Data Acquisition: Acquire data in full scan mode to detect the [M+H]⁺ ion.

-

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Relationship between the compound and its analytical data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

8-Methylquinazoline-2,4(1H,3H)-dione: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound belonging to the quinazolinedione class. While the broader quinazoline-2,4(1H,3H)-dione scaffold is a subject of extensive research due to its diverse pharmacological activities, literature specifically detailing the biological profile of the 8-methyl derivative is limited. This review summarizes the available data on its synthesis and physicochemical properties, and places it within the context of the wider biological activities demonstrated by the parent quinazolinedione structure and its derivatives.

Physicochemical Properties

This compound, with the chemical formula C₉H₈N₂O₂, is a solid at room temperature.[1][2] Its structure is characterized by a quinazoline core featuring two ketone groups at positions 2 and 4, and a methyl group at position 8 of the benzene ring.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 67449-23-4 | [2] |

| Appearance | White solid | [1] |

| Melting Point | >250 °C | [1] |

Synthesis and Characterization

A one-pot synthesis of this compound has been reported, achieving a 65% yield.[1] The synthesis and characterization data are summarized below.

Synthesis of this compound

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in acetonitrile (10 mL) were added 4-dimethylaminopyridine (DMAP, 20 mol %) and di-tert-butyl dicarbonate (Boc₂O, 3.0 equiv). The resulting mixture was stirred at 80 °C for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford this compound as a white solid.

Spectroscopic Data

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 |

| ESI-HRMS m/z | Calculated for C₉H₉N₂O₂ [M + H]⁺: 177.0659, Found: 177.0663 |

(Data sourced from ACS Omega, 2020)[1]

Biological Activities of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" in medicinal chemistry.[3] Derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antihypertensive, and Na+/H+ exchanger type 1 (NHE-1) inhibitory properties.[3][4][5]

Potential Anticancer Activity

Quinazolinedione derivatives have been investigated for their potential in cancer therapy, with some compounds showing inhibitory effects on critical signaling pathways, such as the Wnt signaling pathway.[3] One study on the parent compound, Quinazoline-2,4(1H,3H)-dione, demonstrated a cytotoxic effect on HepG2 (hepatocellular carcinoma) cells with an IC₅₀ value of 26.07 µM, potentially through the modulation of STAT3 and FOXO3a signaling.[6]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 6. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Quinazoline-2,4(1H,3H)-diones: A Pharmacological Deep Dive

For Immediate Release

A comprehensive technical review of quinazoline-2,4(1H,3H)-dione compounds reveals a versatile scaffold with a wide spectrum of pharmacological activities, positioning it as a "privileged structure" in modern drug discovery.[1][2] This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates the latest findings on the mechanisms of action, therapeutic targets, and structure-activity relationships of these promising compounds, supplemented with detailed experimental protocols and quantitative data.

The quinazoline-2,4(1H,3H)-dione core, an oxidized derivative of quinazoline, has been the foundation for the development of novel therapeutics targeting a range of diseases, most notably cancer, but also extending to microbial infections, inflammation, and neurological disorders.[1][2][3][4] The inherent structural flexibility of this scaffold allows for substitutions at various positions, primarily at the N1, N3, and the benzene ring, which significantly influences the compound's pharmacological profile and target selectivity.[1][2]

Unraveling the Anti-Cancer Mechanisms

A significant body of research has focused on the application of quinazoline-2,4(1H,3H)-dione derivatives in oncology.[1][2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those from glioblastoma, osteosarcoma, colorectal, prostate, breast, and ovarian cancers.[1][2] Their anti-neoplastic effects are attributed to the modulation of crucial signaling pathways implicated in cancer progression.

One of the key mechanisms involves the inhibition of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[1][2] Furthermore, certain derivatives have been shown to exert their anti-cancer effects by targeting the STAT3 and FOXO3a signaling pathways, which are pivotal in hepatocellular carcinoma.[1]

Recent advancements have also identified quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly (ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes crucial for DNA repair.[5][6][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly in combination with DNA-damaging agents like temozolomide.[5][6][7] This dual-targeting ability underscores the potential for developing multi-targeting cancer therapies.[1][2]

Another promising avenue in cancer therapy is the development of dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.[8] Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have shown potent, dual inhibitory activity in the nanomolar range against these key drivers of tumor growth and angiogenesis.[8]

Quantitative Analysis of Biological Activity

The potency of various quinazoline-2,4(1H,3H)-dione derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory concentrations. The following tables summarize key quantitative data for different therapeutic applications.

Table 1: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target/Cell Line | IC50 | Reference |

| Compound 3c | HCT-116 | 1.184 µM | [1] |

| Compound 3e | HCT-116 | 3.403 µM | [1] |

| Compound 3e | VEGFR-2 | 83 nM | [1] |

| Compound 3e | c-Met | 48 nM | [1] |

| Compound 10 | MX-1 (cytotoxicity) | < 3.12 µM | [5][6][7] |

| Compound 11 | MX-1 (cytotoxicity) | 3.02 µM | [5][6][7] |

| Compound 10 | PARP-1 | 10⁻⁹ M level | [5][6][7] |

| Compound 11 | PARP-1 | 10⁻⁹ M level | [5][6][7] |

| Compound 10 | PARP-2 | 10⁻⁸ M level | [5][6][7] |

| Compound 11 | PARP-2 | 10⁻⁸ M level | [5][6][7] |

| Compound 10 | MCF-7 | 11.4 µM | [5] |

| Compound 15 | MCF-7 | 10.6 µM | [5] |

| Compound 7 | HUH-7 | 2.5 µM | [9] |

| Compound 7 | MCF-7 | 6.8 µM | [9] |

| Compound 7 | HCT-116 | 4.9 µM | [9] |

| Compound 11b | HepG2 | 9.16 µM | [9] |

| Compound 11e | HCT-116 | 6.37 µM | [9] |

| Compound 11c | MCF-7 | 5.80 µM | [9] |

| 2c | c-Met | 0.063-0.084 µM | [8] |

| 4b | c-Met | 0.063-0.084 µM | [8] |

| 4e | c-Met | 0.063-0.084 µM | [8] |

Table 2: Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Strain | MIC | Reference |

| Compound 13 | Escherichia coli | 65 mg/mL | [10] |

Table 3: Other Pharmacological Activities

| Compound | Target/Activity | IC50 | Reference |

| Compound 11 | NHE-1 Inhibition | 15.64 µM (murine macrophages) | [11] |

| 5b | Urease Inhibition | 1.25 µg/mL | [5] |

| [68Ga]Ga-SMIC-2001 | PARP-1 Affinity | 48.13 nM | [12] |

| 10n | Anti-HCV | 6.4 µM | [13] |

| 10p | Anti-HCV | < 10 µM | [13] |

Broadening the Therapeutic Horizon

Beyond oncology, quinazoline-2,4(1H,3H)-dione derivatives have demonstrated a remarkable diversity of pharmacological effects.[2] These include:

-

Antimicrobial Activity: Certain derivatives have shown potential as antibacterial agents by inhibiting bacterial gyrase and DNA topoisomerase IV.[10]

-

Anticonvulsant Properties: The scaffold has been explored for the development of new anticonvulsant drugs.[1][2]

-

Anti-inflammatory Effects: Some compounds exhibit anti-inflammatory activity, for instance, by inhibiting the pro-inflammatory activation of macrophages.[11]

-

Cardiovascular Applications: Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target for cardiovascular diseases.[11]

-

Antidiabetic Potential: Derivatives have been evaluated for their ability to inhibit alpha-amylase and alpha-glucosidase, suggesting a role in managing diabetes.[14]

Experimental Protocols: A Guide for Researchers

To facilitate further research and development in this area, this guide provides an overview of key experimental methodologies.

Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

The synthesis of the core scaffold often begins with anthranilic acid, which undergoes reaction with potassium cyanate to form o-ureidobenzoic acid, followed by cyclization.[14] Substitutions at the N1 and N3 positions are typically achieved through N-alkylation reactions with appropriate halides in the presence of a base.

General N-Alkylation Protocol:

-

Dissolve quinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate).

-

Add the desired alkyl or benzyl halide.

-

Stir the reaction mixture at room temperature or with heating until completion (monitored by TLC).

-

Work up the reaction mixture, typically by pouring it into water to precipitate the product.

-

Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Enzyme Inhibition Assays (e.g., c-Met/VEGFR-2 Kinase Assay)

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

-

Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction and incubate for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.

-

Calculate the IC50 value from the dose-response curve.

Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on optimizing the selectivity and potency of these compounds through structure-based drug design and combinatorial chemistry. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for their translation into clinical applications. The dual- and multi-targeting capabilities of some derivatives present an exciting opportunity to address complex diseases with a single therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneonline.com [geneonline.com]

- 4. bioengineer.org [bioengineer.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 12. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 8-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione, a member of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of biological activities. Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents.[1] The core structure serves as a key pharmacophore for targeting various enzymes and signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| Appearance | White solid | ACS Omega |

| Melting Point | >250 °C | ACS Omega |

| Yield | 65% | ACS Omega |

Spectral Data

| Analysis | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H) | ACS Omega |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 | ACS Omega |

| ESI-HRMS (m/z) | Calculated for C₉H₉N₂O₂ [M + H]⁺: 177.0659, Found: 177.0663 | ACS Omega |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a DMAP-catalyzed one-pot synthesis method.

Materials:

-

2-Amino-3-methylbenzamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

-

High-resolution mass spectrometer

Procedure:

-

To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (2.5 mmol) and 4-(dimethylamino)pyridine (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the quinazoline-2,4(1H,3H)-dione scaffold is known to be a versatile starting point for the development of various therapeutic agents. Derivatives have been shown to act as inhibitors of several enzymes, including:

-

Bacterial DNA gyrase and Topoisomerase IV: This mechanism is similar to that of fluoroquinolone antibiotics, suggesting potential antibacterial applications.

-

Poly(ADP-ribose) polymerase (PARP-1/2): PARP inhibitors are a class of anticancer agents.

-

Dihydrofolate reductase (DHFR): Inhibition of DHFR disrupts nucleotide synthesis and is a target for both antibacterial and anticancer drugs.

Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives have been found to modulate key cellular signaling pathways, such as the Wnt and STAT3 pathways, which are often dysregulated in cancer.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Generalized mechanism of action for quinazoline-2,4-dione derivatives as enzyme inhibitors.

References

Application Notes and Protocols for 8-Methylquinazoline-2,4(1H,3H)-dione in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazolinedione class. This class of molecules has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinazolinedione scaffold is recognized as a "privileged structure" in drug discovery, and various derivatives have been investigated for their potential to modulate key cellular signaling pathways.[2] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its evaluation as a potential cytotoxic agent. The information presented is based on publicly available data from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP).

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 8-methyl-1H-quinazoline-2,4-dione | PubChem |

| Molecular Formula | C₉H₈N₂O₂ | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| CAS Number | 67449-23-4 | PubChem |

| NSC Number | 161436 | NCI DTP |

Biological Activity

The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) has evaluated this compound (NSC 161436) in its 60-human tumor cell line screen. This screen assesses the compound's ability to inhibit cancer cell growth. The primary endpoints of this screen are:

-

GI50: The concentration of the compound that causes 50% growth inhibition.

-

TGI: The concentration of the compound that causes total growth inhibition (cytostatic effect).

-

LC50: The concentration of the compound that is lethal to 50% of the cells (cytotoxic effect).

The following tables summarize the activity of this compound across a panel of human cancer cell lines.

Table 1: Growth Inhibition (GI50) of this compound (NSC 161436) in the NCI-60 Cell Line Screen

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | >100 |

| HL-60(TB) | Leukemia | >100 |

| K-562 | Leukemia | >100 |

| MOLT-4 | Leukemia | >100 |

| RPMI-8226 | Leukemia | >100 |

| SR | Leukemia | >100 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | >100 |

| EKVX | Non-Small Cell Lung | >100 |

| HOP-62 | Non-Small Cell Lung | >100 |

| HOP-92 | Non-Small Cell Lung | >100 |

| NCI-H226 | Non-Small Cell Lung | >100 |

| NCI-H23 | Non-Small Cell Lung | >100 |

| NCI-H322M | Non-Small Cell Lung | >100 |

| NCI-H460 | Non-Small Cell Lung | >100 |

| NCI-H522 | Non-Small Cell Lung | >100 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | >100 |

| HCC-2998 | Colon Cancer | >100 |

| HCT-116 | Colon Cancer | >100 |

| HCT-15 | Colon Cancer | >100 |

| HT29 | Colon Cancer | >100 |

| KM12 | Colon Cancer | >100 |

| SW-620 | Colon Cancer | >100 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | >100 |

| SF-295 | CNS Cancer | >100 |

| SF-539 | CNS Cancer | >100 |

| SNB-19 | CNS Cancer | >100 |

| SNB-75 | CNS Cancer | >100 |

| U251 | CNS Cancer | >100 |

| Melanoma | ||

| LOX IMVI | Melanoma | >100 |

| MALME-3M | Melanoma | >100 |

| M14 | Melanoma | >100 |

| SK-MEL-2 | Melanoma | >100 |

| SK-MEL-28 | Melanoma | >100 |

| SK-MEL-5 | Melanoma | >100 |

| UACC-257 | Melanoma | >100 |

| UACC-62 | Melanoma | >100 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | >100 |

| OVCAR-3 | Ovarian Cancer | >100 |

| OVCAR-4 | Ovarian Cancer | >100 |

| OVCAR-5 | Ovarian Cancer | >100 |

| OVCAR-8 | Ovarian Cancer | >100 |

| NCI/ADR-RES | Ovarian Cancer | >100 |

| SK-OV-3 | Ovarian Cancer | >100 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | >100 |

| A498 | Renal Cancer | >100 |

| ACHN | Renal Cancer | >100 |

| CAKI-1 | Renal Cancer | >100 |

| RXF 393 | Renal Cancer | >100 |

| SN12C | Renal Cancer | >100 |

| TK-10 | Renal Cancer | >100 |

| UO-31 | Renal Cancer | >100 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | >100 |

| DU-145 | Prostate Cancer | >100 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | >100 |

| MDA-MB-231/ATCC | Breast Cancer | >100 |

| HS 578T | Breast Cancer | >100 |

| BT-549 | Breast Cancer | >100 |

| T-47D | Breast Cancer | >100 |

| MDA-MB-468 | Breast Cancer | >100 |

Data sourced from the NCI Developmental Therapeutics Program database for NSC 161436.

Based on the available NCI-60 screening data, this compound did not exhibit significant growth-inhibitory activity at the tested concentrations (up to 100 µM) across the 60 human cancer cell lines. The GI50, TGI, and LC50 values were all reported as >100 µM.

Potential Signaling Pathways

While this compound itself has not been extensively studied for its mechanism of action, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been reported to modulate various signaling pathways implicated in cancer.[2] These include:

-

PARP Inhibition: Some derivatives have shown potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes crucial for DNA repair.[3]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of the quinazoline scaffold are known to inhibit RTKs such as VEGFR-2 and c-Met, which are involved in angiogenesis and tumor progression.

-

Wnt Signaling Pathway Modulation: The Wnt signaling pathway, often dysregulated in cancer, has been identified as a target for some quinazoline-2,4(1H,3H)-dione derivatives.[2][4]

-

STAT3 and FOXO3a Signaling: The parent compound, Quinazoline-2,4(1H,3H)-dione, has been shown to modulate STAT3 and FOXO3a signaling in HepG2 cells.[5]

The lack of significant cytotoxicity in the NCI-60 screen for the 8-methyl derivative suggests that this specific substitution may not confer potent anticancer activity, or that its mechanism may be relevant to pathways not fully captured by this initial screen. Further investigation into its effects on specific molecular targets would be necessary to elucidate its biological activity.

Caption: Potential signaling pathways targeted by quinazoline-2,4(1H,3H)-dione derivatives.

Experimental Protocols

The following are general protocols for evaluating the cytotoxic effects of this compound in cell culture. These are based on the standard methodologies used by the NCI-DTP.

Cell Culture and Maintenance

-

Culture human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells regularly to maintain exponential growth.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Materials:

-

This compound

-

Selected human cancer cell lines

-

Complete culture medium

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 48 hours.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 60 minutes at 4°C.

-

Washing: Wash the plates five times with water to remove TCA.

-

Staining: Add SRB solution to each well and incubate for 10 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition and determine the GI50, TGI, and LC50 values.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

Based on the available NCI-60 screening data, this compound does not demonstrate significant cytotoxic or growth-inhibitory effects on a broad panel of human cancer cell lines at concentrations up to 100 µM. While the quinazolinedione scaffold is a promising pharmacophore, the 8-methyl substitution in this particular compound appears to result in a loss of the potent anticancer activity seen in other derivatives. Further research could explore the effects of this compound in other biological assays or its potential for chemical modification to enhance its activity. The provided protocols offer a standardized methodology for the initial in vitro evaluation of this and similar compounds.

References

- 1. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of Quinazoline-2,4(1H,3H)-dione in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This document provides an overview of the applications of this versatile scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data to facilitate drug discovery efforts.

Application Notes

The quinazoline-2,4(1H,3H)-dione core is a versatile building block for the synthesis of compounds with diverse biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This has led to the discovery of potent inhibitors of enzymes, modulators of receptors, and agents that disrupt protein-protein interactions.

Key therapeutic areas where quinazoline-2,4(1H,3H)-dione derivatives have shown significant promise include:

-

Anticancer Activity: This is one of the most explored applications. Derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2][3] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] Other anticancer mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of critical signaling pathways like Wnt and STAT3/FOXO3a.[1]

-

Antibacterial Activity: The scaffold has been utilized to develop novel antibacterial agents.[5] Some derivatives exhibit fluoroquinolone-like activity, inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria.[5]

-

Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential to treat neurological and psychiatric disorders. For instance, some have been identified as agonists of the cannabinoid receptor 1 (CB1).

-

Other Pharmacological Activities: The versatility of the quinazoline-2,4(1H,3H)-dione scaffold is further highlighted by reports of its derivatives possessing anti-inflammatory, anticonvulsant, antihypertensive, and antimalarial properties.[5]

The drug discovery process for quinazoline-2,4(1H,3H)-dione derivatives typically involves the synthesis of a library of analogues with diverse substitutions at the N1, N3, and various positions on the benzene ring. These compounds are then screened against a panel of biological targets to identify lead compounds with desired activity and selectivity. Subsequent lead optimization efforts focus on improving potency, pharmacokinetic properties, and safety profiles.

Quantitative Data

The following tables summarize the biological activities of representative quinazoline-2,4(1H,3H)-dione derivatives from the literature.

Table 1: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 10 | PARP-1 Inhibition | - | < 3.12 | [2][3] |

| Compound 11 | PARP-1 Inhibition | - | 3.02 | [2][3] |

| Compound 11b | Cytotoxicity | HCT-116 | 5.69 | [6] |

| Compound 11c | Cytotoxicity | MCF-7 | 5.80 | [6] |

| Compound 11e | Cytotoxicity | HCT-116 | 6.37 | [6] |

| Compound 7 | Cytotoxicity | HUH-7 | 2.5 | [7] |

| Compound 7 | Cytotoxicity | MCF-7 | 6.8 | [7] |

| Compound 7 | Cytotoxicity | HCT-116 | 4.9 | [7] |

Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Compound 13 | Escherichia coli | 65 | [8] |

| Compound 13 | Candida albicans | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold and key biological assays for evaluating the activity of its derivatives.

Protocol 1: General Synthesis of Quinazoline-2,4(1H,3H)-dione

This protocol describes a common method for the synthesis of the quinazoline-2,4(1H,3H)-dione core starting from anthranilic acid.

Materials:

-

Anthranilic acid

-

Potassium cyanate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Step 1: Formation of o-Ureidobenzoic Acid:

-

In a round-bottom flask, dissolve anthranilic acid in water.

-

Add a solution of potassium cyanate in water dropwise to the stirred solution of anthranilic acid at room temperature.

-

Continue stirring for 2-3 hours. The product, o-ureidobenzoic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.

-

Dry the product in an oven at 60-70°C.

-

-

Step 2: Cyclization to Quinazoline-2,4(1H,3H)-dione:

-

Place the dried o-ureidobenzoic acid in a round-bottom flask.

-

Add a 10% aqueous solution of hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature. The quinazoline-2,4(1H,3H)-dione will precipitate.

-

Collect the product by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the final product. The purity can be checked by melting point determination and spectroscopic methods (e.g., NMR, IR).

-

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PARP-1.[9]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ (nicotinamide adenine dinucleotide)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2, DTT)

-

Wash buffer (e.g., PBS with Tween-20)

-

96-well microplate (high-binding)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Olaparib)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with histone H1 by incubating a solution of histone H1 in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Reaction Setup:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

In the coated and blocked plate, add the following to each well in the indicated order:

-

Assay buffer

-

Activated DNA

-

Test compound or vehicle (for control wells)

-

PARP-1 enzyme

-

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

-

Incubation and Detection:

-

Incubate the plate at 30°C for 1 hour.

-

Wash the plate five times with wash buffer to remove unincorporated NAD+.

-

Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the chemiluminescent HRP substrate to each well.

-

Immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells without enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and positive control in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated wells as a negative control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Protocol 4: Antibacterial Activity Assessment by Agar Well Diffusion Method

This method is used to determine the susceptibility of bacteria to the synthesized compounds.[10]

Materials:

-